molecular formula C10H7N3O B3356604 (3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile CAS No. 67557-67-9

(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile

Cat. No.: B3356604
CAS No.: 67557-67-9
M. Wt: 185.18 g/mol
InChI Key: KNQRYDWDIMUVMO-UHFFFAOYSA-N
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Description

(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core with a nitrile group attached to the acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile typically involves the condensation of o-phenylenediamine with a suitable carbonyl compound, followed by cyclization and nitrile formation. One common method includes the reaction of o-phenylenediamine with ethyl cyanoacetate under acidic conditions, leading to the formation of the desired quinoxaline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antiviral activity may be attributed to the inhibition of viral replication enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: (3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile is unique due to the presence of both the quinoxaline core and the nitrile group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQRYDWDIMUVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=CC#N)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695644
Record name (3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67557-67-9
Record name (3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile
Reactant of Route 2
(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile
Reactant of Route 3
(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile
Reactant of Route 4
(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile
Reactant of Route 5
(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile
Reactant of Route 6
(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile

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